4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Catalog No.
S6748029
CAS No.
2548987-36-4
M.F
C18H22N6
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1...

CAS Number

2548987-36-4

Product Name

4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

IUPAC Name

4-[[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C18H22N6/c1-22(2)18-20-8-7-17(21-18)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,9-12,14H2,1-2H3

InChI Key

NIRPIMXZBSLOMW-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N

4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound characterized by its unique structural features, including a benzonitrile moiety, a piperazine ring, and a pyrimidine ring substituted with a dimethylamino group. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry. This compound is being explored for its therapeutic properties, particularly in targeting specific enzymes or receptors within biological systems.

  • Aromatic nitriles can be toxic upon ingestion or inhalation [].
  • Secondary amines can have irritant or corrosive properties.

The chemical reactivity of 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile can be attributed to its various functional groups. Notable reactions include:

  • Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Hydrogen Bonding: The dimethylamino group can engage in hydrogen bonding, enhancing the compound's interaction with biological targets.
  • Electrophilic Aromatic Substitution: The aromatic ring of the benzonitrile can undergo electrophilic substitution reactions, allowing for further derivatization of the compound.

Research indicates that 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile exhibits promising biological activities. It has been studied for its potential effects on various biological targets, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
  • Receptor Modulation: Its structural characteristics suggest that it could modulate receptor activity, potentially influencing signaling pathways in cells .

The synthesis of 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile typically involves several synthetic steps:

  • Pyrimidine Ring Formation: The synthesis begins with the preparation of the pyrimidine derivative by reacting appropriate precursors (e.g., 2-chloro-4,6-dimethylpyrimidine) with dimethylamine.
  • Piperazine Introduction: The resulting pyrimidine derivative is then reacted with piperazine to introduce the piperazine moiety.
  • Benzonitrile Coupling: Finally, the piperazine derivative is coupled with a benzonitrile derivative through nucleophilic substitution .

These steps may require optimization to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

The applications of 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile span several fields:

  • Medicinal Chemistry: This compound is being investigated as a lead structure for developing new pharmaceuticals targeting specific diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules and exploring new

Interaction studies involving 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile focus on its binding affinity to various biological macromolecules. These studies help elucidate its mechanism of action and potential therapeutic effects. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding to target proteins or enzymes .

Several compounds share structural similarities with 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
4-(4-Methylpiperazin-1-yl)methyl)benzonitrilePiperazine ring, benzonitrileLacks dimethylamino group; simpler structure
2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrilePiperazine ring, benzonitrileMore complex aryl substituents; different pharmacological profiles

Uniqueness

The uniqueness of 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile lies in the presence of the dimethylamino group on the pyrimidine ring. This structural feature significantly influences its chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and beyond .

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Exact Mass

322.19059473 g/mol

Monoisotopic Mass

322.19059473 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

Explore Compound Types